3,6-Dimethyl-2,4-dinitrophenol

説明

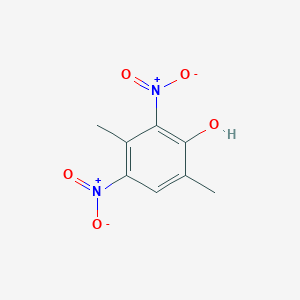

3,6-Dimethyl-2,4-dinitrophenol (CAS 15968-56-6) is a nitrophenolic compound with the molecular formula C₈H₈N₂O₅ and a molecular weight of 212.16 g/mol. Key physical properties include a density of 1.472 g/cm³, a boiling point of 332°C, and a flash point of 145.5°C . The compound features two nitro groups (-NO₂) at positions 2 and 4, and methyl (-CH₃) substituents at positions 3 and 6 on the phenol ring. This structural configuration influences its chemical reactivity, solubility, and biological activity compared to other dinitrophenols.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethyl-2,4-dinitrophenol typically involves the nitration of 3,6-dimethylphenol. The nitration process requires a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2 and 4 positions on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and reagent concentrations to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.

化学反応の分析

Types of Reactions: 3,6-Dimethyl-2,4-dinitrophenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.

Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic conditions.

Major Products Formed:

Oxidation: Quinones.

Reduction: Amino derivatives.

Substitution: Halogenated phenols.

科学的研究の応用

Chemical Properties and Mechanism of Action

3,6-Dimethyl-2,4-dinitrophenol is an organic compound characterized by its dinitrophenol structure, which allows it to act as an uncoupler of oxidative phosphorylation in mitochondria. This mechanism leads to increased metabolic rates and heat production by disrupting the electron transport chain. The compound's pharmacokinetics are nonlinear, similar to its relative compound 2,4-DNP, which raises concerns regarding toxicity and safety in applications .

Chemistry

- Synthesis Intermediate : this compound serves as an intermediate in synthesizing various organic compounds. Its unique structure enables chemists to utilize it in creating more complex molecules.

Biology

- Oxidative Stress Studies : The compound is studied for its effects on biological systems, particularly concerning oxidative stress and cellular metabolism. Research indicates that it can influence apoptosis pathways by modulating reactive oxygen species (ROS) levels and altering mitochondrial membrane potential .

Medicine

- Therapeutic Potential : Although its use is limited due to toxicity concerns, ongoing research explores the therapeutic applications of DNP as a mitochondrial uncoupler in treating conditions like obesity and non-alcoholic fatty liver disease. A prodrug form of DNP has shown promise in clinical trials for reducing liver fat without severe adverse effects .

Industry

- Dyes and Pigments : In industrial applications, this compound is utilized in producing dyes and pigments. Its chemical properties allow it to participate in various reactions essential for creating colorants used in textiles and other materials.

Case Studies

作用機序

The mechanism of action of 3,6-Dimethyl-2,4-dinitrophenol involves its ability to uncouple oxidative phosphorylation in mitochondria. This leads to a decrease in ATP production and an increase in heat generation. The compound targets the mitochondrial membrane, disrupting the proton gradient and leading to energy dissipation as heat.

類似化合物との比較

Comparison with Structurally Similar Compounds

2,4-Dinitrophenol (2,4-DNP)

- Molecular Formula : C₆H₄N₂O₅ (MW 184.11 g/mol) .

- Physical Properties: Lower boiling point (~300°C, decomposes) and higher solubility in water compared to 3,6-dimethyl-2,4-dinitrophenol due to the absence of methyl groups .

- Toxicity : Acts as a potent mitochondrial uncoupler by disrupting oxidative phosphorylation, leading to hyperthermia and increased metabolic rate .

- Applications: Historically used as a weight-loss agent and pesticide, now restricted due to acute toxicity .

2-Cyclohexyl-4,6-dinitrophenol

- Molecular Formula : C₁₂H₁₄N₂O₅ (MW 266.25 g/mol) .

- Structural Features : A bulky cyclohexyl substituent replaces the methyl groups, significantly increasing molecular weight and hydrophobicity.

- Applications : Used as a pesticide (e.g., Dinex, DN Pedinex) due to its stability and persistence in environmental matrices .

- Key Differences: The cyclohexyl group enhances environmental persistence compared to this compound, which may degrade more readily due to its smaller substituents .

2,6-Dimethyl-4-nitrophenol

- Molecular Formula: C₈H₉NO₃ (MW 167.16 g/mol) .

- Structural Features : A single nitro group at position 4 and methyl groups at positions 2 and 5.

- Reactivity: Reduced nitro substitution diminishes its oxidative uncoupling activity compared to dinitrophenols.

- Key Differences : The absence of a second nitro group results in lower toxicity and different applications, such as intermediate in organic synthesis .

Comparative Data Table

| Property | This compound | 2,4-Dinitrophenol (2,4-DNP) | 2-Cyclohexyl-4,6-dinitrophenol |

|---|---|---|---|

| Molecular Formula | C₈H₈N₂O₅ | C₆H₄N₂O₅ | C₁₂H₁₄N₂O₅ |

| Molecular Weight (g/mol) | 212.16 | 184.11 | 266.25 |

| Boiling Point (°C) | 332 | ~300 (decomp.) | Not reported |

| Water Solubility | Low (methyl groups) | Moderate | Very low (cyclohexyl group) |

| Toxicity Mechanism | Mitochondrial uncoupler | Potent uncoupler | Chronic environmental toxin |

| Applications | Research compound | Banned pesticide | Pesticide (Dinex) |

| Environmental Persistence | Moderate | High | Very high |

Research Findings and Functional Insights

- Metabolic Effects: this compound shares the mitochondrial uncoupling mechanism with 2,4-DNP but exhibits reduced potency due to steric hindrance from methyl groups, which may limit membrane permeability .

- Environmental Degradation: Unlike 2,4-DNP, which degrades via ultrasound or Fenton reactions , the methyl groups in this compound may slow hydrolysis, requiring specialized remediation techniques .

- Antimicrobial Potential: Structural analogs like 5,6-dimethylpyrazine-Cu complexes show enhanced antibacterial activity , suggesting that this compound could be explored for similar applications.

生物活性

3,6-Dimethyl-2,4-dinitrophenol (DNP) is a compound known for its significant biological activity, particularly as a mitochondrial uncoupler. This article explores the biological mechanisms, therapeutic potential, and associated risks of DNP, supported by case studies and research findings.

DNP functions primarily as a protonophore , facilitating the transport of protons across the mitochondrial membrane. This action disrupts the proton gradient essential for ATP synthesis via oxidative phosphorylation. Instead of producing ATP, energy is released as heat, leading to an increase in basal metabolic rate (BMR) and subsequent weight loss. The relationship between DNP administration and metabolic rate is dose-dependent; higher doses result in more significant metabolic inefficiency and increased fat oxidation .

Biological Effects

The biological effects of DNP are diverse and can be categorized into several key areas:

- Metabolic Effects : DNP significantly raises the BMR, leading to weight loss. Clinical trials have shown that individuals can lose substantial weight over short periods when using DNP .

- Therapeutic Uses : Historically, DNP has been explored as a treatment for obesity and other metabolic disorders due to its ability to induce hyperthermia and increase energy expenditure .

- Toxicological Risks : Despite its potential benefits, DNP is associated with severe health risks, including hyperthermia (body temperatures exceeding 44 °C), cardiovascular strain, and acute kidney injury. Long-term or high-dose exposure can lead to serious complications such as cataracts and neurological effects .

Case Studies

Several case studies illustrate the effects of DNP on human health:

- Weight Loss Trials : In a clinical trial from the 1930s involving multiple subjects, individuals reported weight losses ranging from 2.88 g to 6.06 g over several days, often accompanied by elevated body temperatures (up to 41°C) within hours of administration .

- Toxicity Reports : A retrospective analysis of adverse effects linked to DNP usage highlighted severe symptoms such as confusion, agitation, and acute renal failure. One notable case involved a patient who developed hyperpyrexia after ingesting DNP, requiring intensive medical intervention .

Research Findings

Recent studies have further elucidated the biological activity of DNP:

- Cellular Studies : In vitro studies demonstrated that DNP induces apoptosis in various cancer cell lines by activating caspases and altering the Bax/Bcl-2 ratio, suggesting potential applications in cancer therapy .

- Genotoxicity Assessments : Research indicates that while DNP can enhance certain cellular processes (like extracellular vesicle release), it also poses genotoxic risks that necessitate careful consideration in therapeutic contexts .

Summary Table of Biological Effects

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 3,6-Dimethyl-2,4-dinitrophenol, and how can purity be ensured?

Synthesis of nitrophenol derivatives often involves nitration of pre-functionalized phenolic precursors. For this compound, a plausible route includes:

- Step 1 : Methylation of 2,4-dinitrophenol at positions 3 and 6 using dimethyl sulfate or iodomethane under alkaline conditions.

- Step 2 : Purification via recrystallization in ethanol/water mixtures, followed by HPLC or GC-MS to confirm purity (>98%) .

- Quality Control : Use NMR (¹H/¹³C) to verify substitution patterns and assess byproducts like unreacted isomers or over-nitrated derivatives .

Q. Which analytical methods are optimal for quantifying this compound in environmental samples?

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254–280 nm) is standard, using C18 columns and acetonitrile/water mobile phases.

- Advanced Techniques : LC-MS/MS (ESI negative mode) improves sensitivity for trace analysis, with detection limits <1 ppb .

- Calibration : Employ certified reference standards (e.g., USP-grade) to mitigate matrix effects in complex samples like wastewater .

Q. What in vitro models are suitable for preliminary toxicity screening of this compound?

- Mitochondrial uncoupling : Use isolated rat liver mitochondria to measure oxygen consumption and ATP synthesis inhibition, as dinitrophenols disrupt proton gradients .

- Cytotoxicity assays : Human hepatoma (HepG2) cells exposed to 10–100 μM concentrations, with viability assessed via MTT or resazurin assays .

Advanced Research Questions

Q. How do methyl substituents at positions 3 and 6 influence the oxidative degradation kinetics of this compound compared to unsubstituted analogs?

Methyl groups sterically hinder electrophilic attack, slowing degradation. For example:

- Ozonolysis : Unsubstituted 2,4-DNP degrades completely in 30 minutes, while 3,6-dimethyl derivatives require >60 minutes under identical conditions .

- Photocatalysis : TiO₂ nanoparticles show reduced efficiency due to lower adsorption affinity caused by steric effects; doping with Zn²⁺ improves degradation rates by 40% .

Q. How can conflicting data on mitochondrial toxicity between in vitro and in vivo models be resolved?

Discrepancies often arise from metabolic differences:

- In vitro : Direct exposure in isolated mitochondria shows immediate uncoupling (EC₅₀ = 5 μM).

- In vivo : Hepatic metabolism (e.g., glucuronidation) reduces bioavailability, requiring higher doses (EC₅₀ = 50 μM in murine models).

- Resolution : Use metabolic inhibitors (e.g., β-glucuronidase) in vivo to mimic in vitro conditions and validate dose-response relationships .

Q. What strategies improve the separation of this compound from structural isomers in chromatographic analysis?

- Column Selection : Phenyl-hexyl stationary phases enhance selectivity for nitroaromatics via π-π interactions.

- Mobile Phase Optimization : Add 0.1% formic acid to suppress peak tailing; gradient elution (5–95% acetonitrile in 20 minutes) resolves 3,6-dimethyl from 2,4-dimethyl isomers .

- Validation : Cross-check with high-resolution mass spectrometry (HRMS) to confirm molecular ions (m/z = 227.05) .

Q. What experimental design considerations are critical for studying the environmental persistence of this compound?

- Microcosm Studies : Simulate soil/water systems with varying pH (4–9) and organic matter content to assess half-life (t₁/₂).

- Abiotic Factors : Monitor photolysis under UV light (λ = 365 nm) and hydrolysis at elevated temperatures (40–60°C).

- Data Normalization : Use internal standards (e.g., deuterated DNP) to correct for extraction efficiency losses .

Q. How do steric and electronic effects of methyl groups impact receptor binding or enzyme inhibition?

- Steric Effects : Methyl groups at positions 3 and 6 reduce binding affinity to mitochondrial uncoupling protein 1 (UCP1) by 60% compared to 2,4-DNP, as shown by molecular docking simulations .

- Electronic Effects : Nitro groups remain electron-withdrawing, but methyl substituents slightly increase logP (from 1.8 to 2.3), enhancing membrane permeability .

特性

IUPAC Name |

3,6-dimethyl-2,4-dinitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O5/c1-4-3-6(9(12)13)5(2)7(8(4)11)10(14)15/h3,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RROXWBBJMPCPHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1O)[N+](=O)[O-])C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30166709 | |

| Record name | 2,5-Xylenol, 4,6-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15968-56-6 | |

| Record name | 2,5-Xylenol, 4,6-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015968566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-xylenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78803 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Xylenol, 4,6-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。